N-methylquinolin-2-amine

Description

BenchChem offers high-quality N-methylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVSMFKXVSNGSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

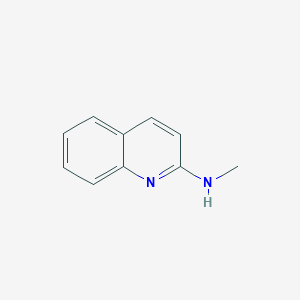

CNC1=NC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502139 |

Source

|

| Record name | N-Methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52430-43-0 |

Source

|

| Record name | N-Methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylquinolin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of N-methylquinolin-2-amine. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible research.

Introduction: The Significance of N-methylquinolin-2-amine

N-methylquinolin-2-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. The introduction of a methylamino group at the 2-position can modulate the molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. N-methylated amines are crucial building blocks in the development of novel therapeutics, and understanding their synthesis and characterization is paramount for advancing drug discovery programs.[1]

Synthesis of N-methylquinolin-2-amine: Strategies and Protocols

The synthesis of N-methylquinolin-2-amine can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and considerations for green chemistry principles. Here, we explore two primary, field-proven methodologies: a modern catalytic approach and a traditional direct amination route.

Method 1: Ruthenium-Catalyzed N-Methylation of 2-Aminoquinoline using Methanol

This contemporary method represents a more sustainable and atom-economical approach to N-methylation.[1][2] It utilizes methanol as a readily available, less toxic C1 source, with the only byproduct being water. The reaction proceeds via a "borrowing hydrogen" mechanism, a powerful concept in organic synthesis.

Causality Behind Experimental Choices:

-

Catalyst: A Ruthenium(II) complex, such as (DPEPhos)RuCl₂(PPh₃), is employed due to its efficiency in catalyzing the borrowing hydrogen process. Ruthenium catalysts are known for their ability to facilitate both the dehydrogenation of the alcohol and the subsequent hydrogenation of the intermediate imine.

-

Methyl Source: Methanol is an ideal C1 source from a green chemistry perspective. It is inexpensive, readily available, and has a low environmental impact compared to traditional methylating agents like methyl iodide or dimethyl sulfate, which are highly toxic.

-

Base: A base, such as cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. It assists in the deprotonation of the amine and promotes the catalytic cycle.

-

Temperature: The reaction is typically conducted at an elevated temperature (e.g., 140 °C) to provide the necessary activation energy for the catalytic cycle, particularly the initial dehydrogenation of methanol.

Experimental Workflow Diagram:

Caption: Workflow for Ru(II)-catalyzed N-methylation.

Detailed Experimental Protocol:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru(II) catalyst (0.5 mol%), 2-aminoquinoline (1.0 mmol, 1.0 equiv), and a suitable base (e.g., Cs₂CO₃).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen).

-

Add anhydrous methanol (1 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the pure N-methylquinolin-2-amine.[1]

Method 2: Amination of Quinoline N-oxide with Methylamine

This method provides an alternative route starting from quinoline N-oxide. The N-oxide activation strategy allows for nucleophilic attack at the C2 position of the quinoline ring.

Causality Behind Experimental Choices:

-

Starting Material: Quinoline N-oxide is used to activate the quinoline ring system. The N-oxide group is electron-withdrawing, which makes the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.

-

Activating Agent: Triflic anhydride (Tf₂O) is a powerful electrophile that reacts with the N-oxide oxygen, forming a highly reactive intermediate. This intermediate is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

-

Nucleophile: Methylamine serves as the nucleophile, attacking the activated C2 position of the quinoline ring.

-

Solvent: An aprotic solvent such as acetonitrile (CH₃CN) is used to prevent it from competing with the nucleophile.

Reaction Mechanism Diagram:

Caption: Mechanism of N-oxide amination.

Detailed Experimental Protocol:

-

Dissolve quinoline N-oxide (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (8 mL) in a round-bottom flask under an inert atmosphere.

-

Add the amine (1.2 mmol, 1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triflic anhydride (1.5 mmol, 1.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Quench the residue with a saturated aqueous solution of NaHCO₃ (20 mL).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer, and purify the crude product by flash column chromatography.[3]

Characterization of N-methylquinolin-2-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized N-methylquinolin-2-amine. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data Summary

| Technique | Parameter | Observed Value | Reference |

| ¹H NMR | Chemical Shift (δ) | 7.81 (d, J=8.0 Hz, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.61–7.54 (m, 2H), 7.25–7.21 (m, 1H), 6.63 (d, J=8.8 Hz, 1H), 5.00 (s, 1H), 3.10 (d, J=4.8 Hz 3H) | [1][2] |

| ¹³C NMR | Chemical Shift (δ) | 157.7, 148.1, 137.2, 129.6, 127.5, 126.1, 123.4, 122.0, 111.3, 28.7 | [1][2] |

| Appearance | Physical State | Colorless oil | [1][2] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1][2][3]

Trustworthiness of Protocols: The provided protocols are based on established and published methodologies, ensuring a high degree of reliability and reproducibility. The characterization data serves as a self-validating system; successful synthesis should yield spectroscopic data consistent with the values presented in the table.

Safety and Handling

Researchers must adhere to strict safety protocols when synthesizing and handling N-methylquinolin-2-amine and the associated reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Reagent Hazards:

-

Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic, carcinogenic, and should be handled with extreme caution.

-

Triflic Anhydride: This reagent is highly corrosive and reacts violently with water. Handle with care.

-

Ruthenium Catalysts: While generally less hazardous than heavy metals like palladium, ruthenium compounds should still be handled with care, avoiding inhalation and skin contact.

-

-

Product Handling: The toxicological properties of N-methylquinolin-2-amine may not be fully characterized. It should be treated as a potentially hazardous substance. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis for detailed hazard information and handling procedures.

Conclusion

This guide has provided an in-depth technical overview of the synthesis and characterization of N-methylquinolin-2-amine. By detailing both modern catalytic and traditional synthetic routes, along with the underlying scientific principles, researchers are equipped with the knowledge to select and execute the most appropriate method for their specific needs. The comprehensive characterization data and protocols serve as a reliable benchmark for validating synthetic outcomes. Adherence to the outlined safety procedures is crucial for ensuring a safe and successful experimental workflow.

References

Sources

- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]

An In-Depth Technical Guide on the Discovery and Historical Background of N-methylquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The story of N-methylquinolin-2-amine begins with its parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This fundamental structure has proven to be a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds.

The versatility of the quinoline ring system allows for functionalization at various positions, enabling the precise tuning of its physicochemical properties and biological targets. This has led to the development of a vast array of quinoline derivatives with a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Prominent examples of quinoline-based drugs that have had a profound impact on human health include the antimalarial agent quinine and the synthetic antibacterial ciprofloxacin. The enduring importance of the quinoline core continues to drive research into novel derivatives with therapeutic potential.

The Dawn of Substituted Aminoquinolines: A Logical Genesis

While the precise moment of the first synthesis of N-methylquinolin-2-amine is not prominently documented in readily available historical records, its discovery can be understood as a logical progression in the exploration of quinoline chemistry. Following the isolation and structural elucidation of quinoline, a natural step for chemists of the 19th and early 20th centuries was to investigate the reactivity of this new heterocyclic system and to prepare a variety of its derivatives.

The introduction of an amino group onto the quinoline ring, particularly at the 2-position, was an area of significant interest. The 2- and 4-positions of the quinoline ring are activated towards nucleophilic substitution, making them prime targets for the introduction of functional groups like amines.

The First Synthesis: A Deductive Pathway via Nucleophilic Substitution

Based on the established reactivity of the quinoline nucleus, the most probable and historically significant method for the first synthesis of N-methylquinolin-2-amine would have been the nucleophilic aromatic substitution of a 2-haloquinoline with methylamine.

This reaction pathway is a cornerstone of heterocyclic chemistry and would have been accessible to chemists of the era. The starting material, 2-chloroquinoline, can be prepared from quinoline itself through various methods, including the Vilsmeier-Haack reaction on acetanilide, which has been a known process for an extended period.[1]

The reaction of 2-chloroquinoline with an excess of methylamine, likely heated in a sealed tube or under pressure, would readily yield N-methylquinolin-2-amine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoline ring and displacing the chloride leaving group.

Experimental Protocol: A Historically Plausible Synthesis of N-methylquinolin-2-amine

The following protocol outlines a plausible, historically relevant method for the synthesis of N-methylquinolin-2-amine based on the principles of nucleophilic aromatic substitution.

Reaction: Nucleophilic Substitution of 2-Chloroquinoline with Methylamine

Reagents:

-

2-Chloroquinoline

-

Methylamine (aqueous solution or gas)

-

Ethanol (as a solvent, optional)

Apparatus:

-

Thick-walled sealed glass tube or a small autoclave

-

Heating mantle or oil bath

-

Apparatus for filtration

-

Apparatus for distillation (for purification)

Step-by-Step Methodology:

-

Charging the Reaction Vessel: A precisely weighed amount of 2-chloroquinoline is placed into the sealed tube or autoclave.

-

Addition of Methylamine: A stoichiometric excess of a concentrated aqueous solution of methylamine is added to the reaction vessel. Alternatively, methylamine gas can be bubbled through a solution of 2-chloroquinoline in a suitable solvent like ethanol within the sealed vessel. The use of excess methylamine helps to drive the reaction to completion and minimize the formation of byproducts.

-

Sealing and Heating: The reaction vessel is securely sealed to withstand the pressure that will develop upon heating. The mixture is then heated in an oil bath or heating mantle to a temperature typically in the range of 100-150 °C. The reaction is allowed to proceed for several hours to ensure complete conversion.

-

Work-up and Isolation: After cooling to room temperature, the sealed tube is carefully opened. The reaction mixture is transferred to a beaker, and any excess methylamine is allowed to evaporate in a fume hood. The mixture is then made alkaline with a solution of sodium hydroxide to neutralize any hydrochloride salt formed and to liberate the free base.

-

Extraction: The alkaline aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or dichloromethane, to isolate the N-methylquinolin-2-amine.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed by distillation. The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure N-methylquinolin-2-amine.

Physicochemical Data Summary

| Property | Value |

| IUPAC Name | N-methylquinolin-2-amine |

| CAS Number | 52430-43-0 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Typically a solid at room temperature |

Visualizing the Synthesis and Structure

To better understand the chemical transformations and the molecular architecture of N-methylquinolin-2-amine, the following diagrams are provided.

Caption: Reaction scheme for the synthesis of N-methylquinolin-2-amine.

Caption: Chemical structure of N-methylquinolin-2-amine.

Historical Significance and Modern Research Trajectories

The initial synthesis of N-methylquinolin-2-amine, while likely not a landmark discovery in itself, was an important step in the systematic exploration of quinoline chemistry. The introduction of the N-methylamino group at the 2-position provided a key site for further derivatization and influenced the compound's physicochemical properties.

In modern times, research on N-methylquinolin-2-amine and its derivatives has primarily focused on its potential applications in medicinal chemistry. Investigations have explored its utility as a scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antimalarial drug discovery. The synthetic accessibility of this compound and its amenability to structural modifications make it a valuable starting material for creating libraries of new compounds for biological screening. Recent synthetic methodologies have also focused on developing more efficient and environmentally friendly routes to this and related compounds.

Conclusion

The discovery of N-methylquinolin-2-amine is intrinsically linked to the broader historical exploration of quinoline chemistry that began in the 19th century. While the exact date and discoverer may be lost to the annals of early chemical literature, its synthesis represents a logical and fundamental step in the derivatization of the quinoline scaffold. The foundational reaction of nucleophilic substitution on a 2-haloquinoline remains a robust and relevant method for its preparation. Today, N-methylquinolin-2-amine continues to be a compound of interest, serving as a valuable building block in the ongoing quest for novel and effective therapeutic agents. The rich history of quinoline chemistry, from its origins in coal tar to its current status as a privileged structure in medicine, provides a compelling backdrop for understanding the significance of this seemingly simple yet versatile molecule.

References

- Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(13), 1581-1607.

- Gouda, M. A., & El-Bana, G. G. (2018).

- Rangisetty, J. B., Gupta, C. N. V. H. B., Prasad, A. L., Srinivas, P., Sridhar, N., Parimoo, P., & Veeranjaneyulu, A. (2001). Synthesis of new arylaminoquinoxalines and their antimalarial activity in mice. Journal of Pharmacy and Pharmacology, 53(10), 1409-1413.

- Chen, Y., et al. (2021). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 6(5), 3763–3772.

-

World Intellectual Property Organization. (2012). Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) (Patent No. WO/2012/112946). Retrieved from [Link]

-

World Intellectual Property Organization. (2015). Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 (Patent No. WO/2015/049535). Retrieved from [Link]

- U.S. Patent No. US20210163486A1. (2021). Substituted bicyclic heterocyclic compounds as prmt5 inhibitors.

- European Patent Office. (2012).

- Google Patents. (2012).

- The cinchona alkaloids and the aminoquinolines. (2020). In Antimalarial Agents (pp. 65-98). Elsevier.

- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid

- [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. (1990). Yao Xue Xue Bao, 25(11), 827-833.

- Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (2023). Journal of the American Chemical Society.

- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.

- Doebner, O., & von Miller, W. (1881). Ueber eine dem Chinolin homologe Base. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2021). ACS Omega.

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Spectroscopic Profile of N-methylquinolin-2-amine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of N-methylquinolin-2-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methylamino group at the 2-position significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Accurate spectroscopic characterization is paramount for confirming the identity and purity of N-methylquinolin-2-amine during synthesis and for subsequent use in drug discovery pipelines. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For N-methylquinolin-2-amine, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of N-methylquinolin-2-amine is anticipated to exhibit distinct signals corresponding to the protons of the quinoline ring, the N-methyl group, and the N-H proton. The chemical shifts are influenced by the electron-donating nature of the methylamino group and the aromaticity of the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for N-methylquinolin-2-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~6.6 - 6.8 | d | ~8.5 | Upfield shift due to the electron-donating effect of the -NHMe group. |

| H4 | ~7.8 - 8.0 | d | ~8.5 | Downfield shift due to its position relative to the ring nitrogen and the anisotropic effect of the benzene ring. |

| H5 | ~7.5 - 7.7 | d | ~8.0 | Part of the benzenoid ring system. |

| H6 | ~7.1 - 7.3 | t | ~7.5 | Shielded relative to H5 and H7. |

| H7 | ~7.4 - 7.6 | t | ~7.5 | Deshielded relative to H6. |

| H8 | ~7.6 - 7.8 | d | ~8.0 | Influenced by the proximity to the heterocyclic ring. |

| N-CH₃ | ~3.0 - 3.2 | s (or d if coupled to N-H) | - (or ~5 Hz) | Characteristic region for N-methyl groups on an aromatic amine. |

| N-H | ~5.0 - 6.0 | br s (or q if coupled to CH₃) | - (or ~5 Hz) | Broad signal, chemical shift is concentration and solvent dependent. Exchangeable with D₂O. |

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to better solvate the molecule and slow down the N-H proton exchange, which can sometimes allow for the observation of coupling between the N-H proton and the N-methyl protons. The addition of a drop of D₂O to the NMR tube would result in the disappearance of the N-H signal, confirming its assignment.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in N-methylquinolin-2-amine.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-methylquinolin-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 - 162 | Significantly deshielded due to the direct attachment of two nitrogen atoms (one in the ring, one exocyclic). |

| C3 | ~110 - 115 | Shielded by the electron-donating amino group. |

| C4 | ~135 - 140 | Deshielded due to its position in the quinoline ring. |

| C4a | ~148 - 152 | Bridgehead carbon, deshielded. |

| C5 | ~128 - 130 | Aromatic carbon in the benzenoid ring. |

| C6 | ~122 - 125 | Aromatic carbon in the benzenoid ring. |

| C7 | ~125 - 128 | Aromatic carbon in the benzenoid ring. |

| C8 | ~120 - 123 | Aromatic carbon in the benzenoid ring. |

| C8a | ~140 - 145 | Bridgehead carbon adjacent to the nitrogen. |

| N-CH₃ | ~30 - 35 | Typical range for an N-methyl carbon. |

Trustworthiness of Protocol: A standard ¹³C NMR experiment should be followed by a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This would differentiate between CH/CH₃ signals (positive) and CH₂ signals (negative), and quaternary carbons would be absent, thus confirming the assignments of the methyl and methine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For N-methylquinolin-2-amine, the key vibrational modes will be associated with the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for N-methylquinolin-2-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | ~3350 - 3310 | Medium, sharp | N-H stretch (secondary amine)[1] |

| C-H (aromatic) | ~3100 - 3000 | Medium to weak | C-H stretch |

| C-H (aliphatic) | ~2950 - 2850 | Medium to weak | C-H stretch (N-CH₃) |

| C=C / C=N | ~1620 - 1580 | Strong to medium | Aromatic ring and C=N stretching |

| N-H | ~1550 - 1500 | Medium | N-H bend |

| C-N | ~1335 - 1250 | Strong | C-N stretch (aromatic amine)[1] |

| C-H (out-of-plane) | ~900 - 675 | Strong | C-H bend (aromatic) |

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr). For a solution-state spectrum, the compound can be dissolved in a solvent like chloroform that has minimal overlapping absorptions in the regions of interest.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For N-methylquinolin-2-amine (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 158.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-methylquinolin-2-amine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of a hydrogen radical from the molecular ion. |

| 143 | [C₉H₇N₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 130 | [C₉H₆N]⁺ | Loss of HCN from the [M-H]⁺ ion or loss of N₂H from the molecular ion. |

| 117 | [C₈H₅N]⁺ | Further fragmentation of the quinoline ring. |

Authoritative Grounding: The fragmentation of quinoline derivatives often involves the loss of small, stable molecules like HCN. The loss of the methyl group is also a very common fragmentation pathway for N-methylated compounds.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

-

Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 159. The mass analyzer (e.g., Time-of-Flight or Orbitrap) should be calibrated to provide high mass accuracy.

-

Data Analysis: The measured mass of the [M+H]⁺ ion is compared to the theoretical exact mass. For C₁₀H₁₁N₂⁺ (the protonated form), the theoretical exact mass is 159.0917. A measured mass within a few parts per million (ppm) of this value would confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of N-methylquinolin-2-amine.

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of N-methylquinolin-2-amine.

Conclusion

The comprehensive spectroscopic analysis of N-methylquinolin-2-amine, integrating NMR, IR, and MS techniques, is essential for its unambiguous identification and quality control in a drug discovery and development setting. While direct experimental data is sparse, the predicted spectral characteristics outlined in this guide, based on sound spectroscopic principles and data from analogous compounds, provide a robust framework for researchers. Adherence to the described self-validating protocols will ensure high confidence in the structural assignment and purity of this important chemical entity.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Methylamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

Sources

"N-methylquinolin-2-amine" solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of N-methylquinolin-2-amine

Abstract: This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of N-methylquinolin-2-amine (CAS: 52430-43-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with data from analogous structures to build a predictive profile. It details robust, self-validating experimental protocols for determining aqueous and organic solubility, as well as stability under various stress conditions including pH, heat, and light. The causality behind experimental choices is explained to empower researchers in their own laboratory investigations.

Introduction: The N-methylquinolin-2-amine Scaffold

N-methylquinolin-2-amine is a heterocyclic aromatic amine featuring a quinoline core with a methylamino substituent at the 2-position. Its structure presents a unique combination of a rigid, aromatic backbone and a basic, hydrogen-bond-capable functional group. This scaffold is of significant interest in medicinal chemistry and materials science, where quinoline derivatives are explored for a wide range of applications, including the development of novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of solubility and stability is a critical first step in any development pipeline, dictating formulation strategies, shelf-life, and potential metabolic fate.

Compound Identity:

-

IUPAC Name: N-methylquinolin-2-amine

This guide will first explore the theoretical and practical aspects of the compound's solubility, followed by a detailed analysis of its expected stability profile.

Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[7] N-methylquinolin-2-amine contains a large, relatively nonpolar quinoline ring system and a polar, basic N-methylamino group. This duality suggests a nuanced solubility behavior.

Theoretical Principles and Predictions

-

Aqueous Solubility: The presence of the nitrogen atom in the amino group allows for hydrogen bonding with water molecules, which promotes solubility.[8] However, the bulky, hydrophobic quinoline backbone will limit this solubility. The basicity of the amine (pKa predicted to be around 6.8)[9] is the most critical factor. In acidic aqueous solutions (pH < pKa), the amine will be protonated to form a cationic salt (an ammonium ion), which is expected to be significantly more water-soluble.[8][10] At physiological pH (~7.4), a fraction of the compound will be protonated, granting it some aqueous solubility. Data from isomers such as 2-Methyl-8-aminoquinoline (19 µg/mL at pH 7.4)[6] and 2-Methylquinolin-6-amine (>23.7 µg/mL at pH 7.4)[4] suggest that N-methylquinolin-2-amine will likely exhibit low-to-moderate aqueous solubility in the low µg/mL range at neutral pH.

-

Organic Solvent Solubility: Aliphatic amines generally show good solubility in polar organic solvents.[8][10] Given its structure, N-methylquinolin-2-amine is predicted to be readily soluble in solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane or ethyl acetate may be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexane.

Predicted Solubility Data

The following table summarizes the predicted solubility profile based on theoretical principles and data from analogous compounds. These values should be confirmed experimentally.

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 2.0) | High | Protonation of the basic amine group leads to salt formation, enhancing solubility.[10] |

| Water (pH 7.4) | Low to Moderate (~15-30 µg/mL) | Limited by the hydrophobic quinoline ring; slight protonation aids solubility. Based on isomer data.[4][6] |

| Water (pH 10.0) | Low | The compound exists primarily in its neutral, less soluble free base form. |

| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with the amine. |

| DMSO / DMF | High | Polar aprotic solvents effective at solvating both the aromatic ring and the polar amine group. |

| Hexane | Very Low | Nonpolar solvent is a poor match for the compound's polar functional group. |

Experimental Protocol: Kinetic Solubility Determination by Shake-Flask Method

This protocol describes a standard, reliable method for determining the kinetic solubility of a compound. The causality is clear: by agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, the resulting concentration of the supernatant represents the solubility limit.

Methodology:

-

Preparation: Prepare a 10 mg/mL stock solution of N-methylquinolin-2-amine in 100% DMSO.

-

Solvent Plates: Dispense 98 µL of each test solvent (e.g., pH-adjusted buffers, organic solvents) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 200 µM with 2% DMSO co-solvent, which is a standard starting point for screening.

-

Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the system to reach thermodynamic equilibrium.

-

Separation: Centrifuge the plate to pellet any undissolved precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

Caption: Workflow for Shake-Flask Solubility Assay

Stability Profile

The stability of N-methylquinolin-2-amine is paramount for its storage, handling, and application. Degradation can occur through several pathways, including reactions with ambient factors like acid/base, oxygen, light, and heat.

Predicted Degradation Pathways

-

pH-Dependent Degradation (Hydrolysis): While the amine itself is not a readily hydrolyzable group like an ester or amide[11], extreme pH conditions, particularly when combined with high temperatures, can promote degradation of the overall molecule. The quinoline ring system is generally stable, but related heterocyclic systems can be labile in strongly acidic conditions.[12][13] We predict stability in the physiological pH range of 4-9 at ambient temperature.

-

Oxidative Degradation: The tertiary amine functionality is susceptible to oxidation.[14] Potential pathways include:

-

N-Oxide Formation: Reaction with atmospheric oxygen or other oxidants can form the corresponding N-oxide.

-

N-Dealkylation: Oxidative cleavage of the N-methyl group could yield 2-aminoquinoline and formaldehyde. This is a common metabolic pathway for N-methylated compounds.[14]

-

-

Thermal Degradation: Amines can undergo thermal degradation at elevated temperatures, often leading to complex mixtures of products through polymerization or fragmentation.[15][16] The specific degradation products are difficult to predict without experimental data, but could involve cleavage of the C-N bonds or reactions involving the quinoline ring.[17]

-

Photostability: The quinoline ring is an aromatic chromophore that absorbs UV radiation. This absorption can lead to photochemical reactions and degradation. Photostability testing is crucial, especially if the compound is to be handled in lighted environments or formulated into products exposed to light.[18]

Predicted Stability Data

This table outlines the expected stability under various stress conditions. "Stable" is defined as <10% degradation over the specified period.

| Condition | Duration | Predicted Outcome | Potential Degradants |

| pH 2.0, 40°C | 7 days | Potential for minor degradation | Unknown acidic degradation products |

| pH 7.4, 40°C | 7 days | Stable | N/A |

| pH 10.0, 40°C | 7 days | Stable | N/A |

| 70°C in Solution | 7 days | Likely degradation | Thermal fragments, polymers[15] |

| H₂O₂ (3%) | 24 hours | Significant degradation | N-oxide, N-demethylated product[14] |

| ICH Q1B Photostability | 1.2M lux-hrs VIS, 200 W-hrs/m² UVA | Potential for degradation | Photorearrangement or fragmentation products[18] |

Experimental Protocol: Forced Degradation & Photostability Studies

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating capability of the analytical method. The protocol below is grounded in the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of N-methylquinolin-2-amine (e.g., at 1 mg/mL) in various media: 0.1 M HCl (acidic), water (neutral), 0.1 M NaOH (basic), and an appropriate organic solvent for thermal and photostability tests.

-

Stress Conditions:

-

Hydrolytic: Incubate the acidic, neutral, and basic solutions at 60°C for 48 hours.

-

Oxidative: Add 3% H₂O₂ to a solution and keep at room temperature for 24 hours.

-

Thermal: Heat a solution (in a sealed vial) at 70°C for 7 days.

-

Photolytic: Expose a solution and solid sample to light conditions as specified by ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[19][20] A dark control sample wrapped in aluminum foil must be stored alongside to act as a baseline.

-

-

Timepoint Analysis: At designated time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples, including the time-zero and dark controls, by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution). Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any new peaks (degradants).

Caption: Workflow for Forced Degradation Studies

Conclusion

This guide establishes a foundational understanding of the likely solubility and stability profile of N-methylquinolin-2-amine. It is predicted to be a compound with pH-dependent aqueous solubility, good solubility in polar organic solvents, and a potential susceptibility to oxidative and photolytic degradation. The provided theoretical framework and detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. Such characterization is an indispensable step in advancing N-methylquinolin-2-amine from a chemical entity to a functional component in research and development.

References

-

PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Neubauer, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2377–2386. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Riccio, E. S., et al. (2001). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 14(7), 843-851. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(11), 5535-5546. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041–16054. Retrieved from [Link]

-

Chhajed, S.S., et al. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Journal of Pharmacy Research, 3(6), 1278-1281. Retrieved from [Link]

-

Becerril-Ortega, J., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7294-7304. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041–16054. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 52430-43-0 | N-Methylquinolin-2-amine | MFCD10697835. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

-

Lambert, T. H., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 77(12), 5171-5178. Retrieved from [Link]

-

Li, Y. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5938-5946. Retrieved from [Link]

-

Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(1), 226. Retrieved from [Link]

-

ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

ChemUniverse. (n.d.). N-METHYLQUINOLIN-2-AMINE [P95900]. Retrieved from [Link]

-

Liu, N., et al. (2021). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Thermal Analysis and Calorimetry, 145, 237-245. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-METHYLQUINOLIN-8-AMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. Retrieved from [Link]

Sources

- 1. N-methylquinolin-2-amine | 52430-43-0 | Benchchem [benchchem.com]

- 2. N-methylquinolin-2-amine CAS#: 52430-43-0 [m.chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. 2-AMINO-3-METHYLQUINOLINE CAS#: 74844-99-8 [amp.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide on the Potential Biological Activities of N-methylquinolin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the potential biological activities of N-methylquinolin-2-amine. It is structured to serve as a foundational resource for initiating research, outlining plausible mechanisms of action, and providing detailed experimental frameworks based on the well-established profiles of structurally related quinoline compounds.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] N-methylquinolin-2-amine, a derivative featuring the 2-aminoquinoline core, represents a promising yet underexplored molecule. This technical guide synthesizes current knowledge on related quinoline derivatives to build a predictive framework for the potential biological activities of N-methylquinolin-2-amine. We delve into its synthetic accessibility and propose detailed screening cascades for evaluating its anticancer, antimicrobial, and neuroprotective potential. Each section provides insights into the underlying mechanisms of action, step-by-step experimental protocols, and templates for data presentation, supported by visualizations of key pathways and workflows. This document is designed to empower researchers to systematically investigate the therapeutic promise of this specific quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, formed by the fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[4] Its history is rich, with naturally occurring quinoline alkaloids like quinine serving as the first effective treatment for malaria.[2] This legacy continued with the synthesis of numerous clinically significant drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.[2]

The versatility of the quinoline nucleus, which allows for extensive structural modifications, has enabled the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects.[1][4][5][6] The 2-aminoquinoline moiety, in particular, is a key pharmacophore in many biologically active molecules.[7] N-methylquinolin-2-amine, the focus of this guide, builds upon this core structure. The addition of a methyl group to the exocyclic amine may significantly influence its physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets and offering a unique profile for therapeutic development.

Synthesis and Characterization of N-methylquinolin-2-amine

The synthetic accessibility of N-methylquinolin-2-amine is crucial for enabling its biological evaluation. While specific literature on its synthesis is sparse, established methods for creating 2-aminoquinoline derivatives provide a reliable roadmap.

Synthetic Strategies

A common and efficient route to 2-substituted quinolines involves the reaction of amines with 2-chloroquinoline, which is readily prepared from 2-quinolone. This nucleophilic aromatic substitution is a robust method for introducing the desired amine functionality. Alternative methods like the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, can also be adapted.[8] More modern, metal-free synthetic approaches are also being developed to improve efficiency and environmental friendliness.[7][9]

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a plausible, two-step synthesis starting from the commercially available 2-chloroquinoline.

Step 1: Reaction Setup

-

To a solution of 2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) in a sealed reaction vessel, add an excess of methylamine solution (e.g., 40% in water, 3.0-5.0 eq).

-

Optionally, a copper catalyst and a base (e.g., K₂CO₃) can be added to facilitate the reaction, though it often proceeds with heat alone.

Step 2: Reaction Execution

-

Seal the vessel and heat the reaction mixture to 120-150 °C.

-

Maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure N-methylquinolin-2-amine.[8]

Step 4: Characterization

-

Confirm the structure and purity of the final compound using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Potential Anticancer Activities

The quinoline scaffold is a well-established pharmacophore in oncology.[10][11][12] Numerous derivatives have demonstrated potent anticancer activity by targeting various hallmarks of cancer, making this a primary area for the investigation of N-methylquinolin-2-amine.[4][13]

Mechanistic Insights from 2-Aminoquinoline Analogs

Derivatives of 2-aminoquinoline have been shown to exert anticancer effects through several mechanisms:

-

Kinase Inhibition: A key mechanism is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[8]

-

Induction of Apoptosis: Many quinoline compounds trigger programmed cell death (apoptosis) by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[10][14]

-

Cell Cycle Arrest: These molecules can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[10][15]

-

Inhibition of Angiogenesis and Metastasis: Some derivatives can disrupt the formation of new blood vessels that supply tumors and inhibit the migration of cancer cells.[10]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of N-methylquinolin-2-amine on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Harvest cells using trypsin and perform a cell count.

-

Seed the cells into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of media.[4]

-

Allow cells to adhere by incubating for 24 hours.

2. Compound Treatment:

-

Prepare a 10 mM stock solution of N-methylquinolin-2-amine in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

-

Remove the old media from the plates and add 100 µL of the media containing the test compound concentrations.

-

Include wells for vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 to 72 hours.[4]

3. MTT Assay and Data Analysis:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity of N-methylquinolin-2-amine

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| HCT-116 | Colorectal Carcinoma | [Experimental Value] |

| PC-3 | Prostate Cancer | [Experimental Value] |

| Doxorubicin | (Positive Control) | [Experimental Value] |

Potential Antimicrobial Activities

The quinoline core is central to the function of many antibacterial agents, most notably the fluoroquinolone class.[2][6] This precedent suggests that N-methylquinolin-2-amine and its derivatives could possess valuable antimicrobial properties.

Rationale and Known Mechanisms

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other quinoline derivatives may act by disrupting the bacterial cell membrane or inhibiting other crucial metabolic pathways.[16][17] N-Alkyl-2-quinolones have demonstrated activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16] The specific structural features of N-methylquinolin-2-amine could enable it to interact with these or novel bacterial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent.

1. Preparation:

-

Prepare a 2x concentrated Mueller-Hinton Broth (MHB).

-

Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in MHB.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Prepare a stock solution of N-methylquinolin-2-amine in DMSO and create serial two-fold dilutions in a 96-well plate.

2. Assay Procedure:

-

In a sterile 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each compound dilution.

-

The final volume in each well will be 100 µL, with concentrations ranging, for example, from 128 µg/mL down to 0.25 µg/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic like Ciprofloxacin can be used as a reference standard.

-

Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Growth can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

MIC values should be tabulated for easy comparison across different bacterial strains.

Table 2: Hypothetical Antimicrobial Activity of N-methylquinolin-2-amine

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Positive | [Experimental Value] |

| MRSA (ATCC 43300) | Positive | [Experimental Value] |

| Escherichia coli (ATCC 25922) | Negative | [Experimental Value] |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Experimental Value] |

| Ciprofloxacin | (Reference Drug) | [Experimental Value] |

Potential Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and apoptosis.[5][18][19] Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological pathways simultaneously.[5][18]

Rationale and Putative Mechanisms

The neuroprotective potential of quinoline derivatives is often attributed to:

-

Antioxidant Activity: Many derivatives can scavenge reactive oxygen species (ROS) and upregulate the cellular antioxidant defense system (e.g., SOD, GPX), mitigating the oxidative damage that is a hallmark of neurodegeneration.[19][20]

-

Anti-inflammatory Effects: They can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways like NF-κB.[19][20]

-

Enzyme Inhibition: Certain quinolines can inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase (MAO), and catechol-O-methyltransferase (COMT), which are important targets in Alzheimer's and Parkinson's disease.[5]

-

Anti-apoptotic Effects: By modulating signaling cascades, these compounds can prevent the activation of caspases and other factors that lead to neuronal cell death.[20]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a human neuroblastoma cell line (SH-SY5Y) to assess the ability of N-methylquinolin-2-amine to protect against oxidative stress-induced cell death.

1. Cell Culture and Seeding:

-

Culture SH-SY5Y cells as described for the cancer cell lines.

-

Seed cells into a 96-well plate at a density of 20,000 cells per well and allow them to adhere for 24 hours.

2. Pre-treatment and Induction of Neurotoxicity:

-

Pre-treat the cells with various non-toxic concentrations of N-methylquinolin-2-amine (determined from a preliminary cytotoxicity assay) for 2-4 hours.

-

Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺) to the media.[18]

-

Control wells should include: untreated cells (control), cells treated only with the neurotoxin, and cells treated only with the test compound.

-

Incubate for an additional 24 hours.

3. Assessment of Cell Viability:

-

Measure cell viability using the MTT assay or a similar method as described in the anticancer protocol.

-

Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to the toxin against those exposed to the toxin alone.

Data Presentation

Results can be presented in a table summarizing the protective effects at different concentrations.

Table 3: Hypothetical Neuroprotective Effect of N-methylquinolin-2-amine against H₂O₂-induced Toxicity in SH-SY5Y Cells

| Compound Concentration | Toxin (H₂O₂) | % Cell Viability (Mean ± SD) |

| Control (No treatment) | - | 100 ± 5.0 |

| Vehicle | + | 50 ± 4.5 |

| 1 µM | + | [Experimental Value] |

| 5 µM | + | [Experimental Value] |

| 10 µM | + | [Experimental Value] |

Conclusion and Future Directions

N-methylquinolin-2-amine is a structurally intriguing molecule that stands at the intersection of several well-validated therapeutic pathways. Based on extensive evidence from related 2-aminoquinoline analogs, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and neuroprotective agent. The methyl substitution on the exocyclic amine provides a unique handle for modifying its pharmacological and pharmacokinetic properties compared to its parent amine.

The experimental frameworks provided in this guide offer a clear and systematic path for the initial biological characterization of this compound. Positive results from these in vitro screens would justify advancing the molecule to more complex studies, including:

-

Mechanism of Action Studies: Elucidating the precise molecular targets through techniques like Western blotting (for pathway analysis), enzyme inhibition assays, and gene expression profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs to identify the key structural features required for optimal activity and selectivity.

-

In Vivo Efficacy: Evaluating the compound in relevant animal models of cancer, infection, or neurodegenerative disease.

-

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-likeness.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of N-methylquinolin-2-amine and contribute to the development of the next generation of quinoline-based medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.

- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19363-19395.

- Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 28, 1395-1425.

-

Maldonado-Rojas, W., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7078. [Online] Available at: [Link]

- BenchChem. 2-Aminoquinoline: A Technical Guide for Researchers.

-

Li, H., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(4), 1351-1361. [Online] Available at: [Link]

-

ResearchGate. Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. [Online] Available at: [Link]

- Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036.

-

Carneiro, Z. A., et al. (2014). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. BioMed Research International, 2014, 872057. [Online] Available at: [Link]

- BenchChem. N-methylquinolin-2-amine | 52430-43-0.

-

V. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21338-21364. [Online] Available at: [Link]

-

D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Online] Available at: [Link]

-

ResearchGate. Reaction of various amines with 2-methylquinoline (1a) a. [Online] Available at: [Link]

-

Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Online] Available at: [Link]

- BenchChem. Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine.

-

Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1779. [Online] Available at: [Link]

-

Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Online] Available at: [Link]

- BenchChem. Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.

-

PubChem. 2-Methylquinolin-6-amine. [Online] Available at: [Link]

-

Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Online] Available at: [Link]

-

El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29933-29954. [Online] Available at: [Link]

-

Li, Y., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 10(1), 38-44. [Online] Available at: [Link]

-

University of Coimbra. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Online] Available at: [Link]

-

Moynihan, E., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Omega, 7(30), 26366-26372. [Online] Available at: [Link]

-

ResearchGate. Review on recent development of quinoline for anticancer activities. [Online] Available at: [Link]

-

ResearchGate. Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. [Online] Available at: [Link]

-

Singh, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Online] Available at: [Link]

-

Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4786. [Online] Available at: [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Online] Available at: [Link]

-

Popova, O., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Online] Available at: [Link]

-

Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Online] Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Molecules, 28(22), 7626. [Online] Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. N-methylquinolin-2-amine | 52430-43-0 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Predicting the Mechanism of Action of N-methylquinolin-2-amine

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of clinically significant drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1][3] N-methylquinolin-2-amine, the subject of this guide, is a member of this esteemed class of compounds. While specific extensive research on its mechanism of action is nascent, its structural features, particularly the 2-aminoquinoline core, provide a strong foundation for predicting and validating its biological targets and pathways of action.[3] This guide will provide a comprehensive framework for elucidating the mechanism of action of N-methylquinolin-2-amine, from initial in silico predictions to rigorous in vitro and in vivo validation.

Part 1: In Silico Prediction of Biological Targets

The initial step in characterizing a novel compound involves computational methods to predict its potential biological targets. This approach, leveraging the compound's structure, offers a rapid and cost-effective means to generate testable hypotheses.

Rationale for In Silico Approaches

Given that N-methylquinolin-2-amine belongs to the quinoline class, which is known to interact with a wide array of biological targets, a broad-based computational screening is the most logical starting point. The methylamino group at the 2-position is a key feature that will influence its binding properties.[3] We will employ a combination of ligand-based and structure-based virtual screening methods.

In Silico Workflow

The proposed computational workflow is designed to first identify potential protein targets and then to model the specific molecular interactions.

Caption: In silico workflow for target prediction of N-methylquinolin-2-amine.

Detailed In Silico Protocols

Protocol 1: Ligand-Based Virtual Screening

-

Objective: To identify proteins known to bind ligands with structural similarity to N-methylquinolin-2-amine.

-

Methodology:

-

Obtain the 2D structure of N-methylquinolin-2-amine.

-

Use platforms like PubChem or ChEMBL to perform 2D and 3D similarity searches against databases of known bioactive molecules.

-